1-(3-Chloropropyl)-2-ethoxy-5-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-2-ethoxy-5-fluorobenzene is an organic compound with the molecular formula C11H14ClFO It is a derivative of benzene, substituted with a 3-chloropropyl group, an ethoxy group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-2-ethoxy-5-fluorobenzene typically involves the alkylation of a fluorobenzene derivative. One common method is the reaction of 2-ethoxy-5-fluorobenzene with 1,3-dichloropropane in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux conditions in an aprotic solvent like dimethylformamide (DMF) to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-2-ethoxy-5-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The fluorine atom can be reduced under specific conditions to form a hydrogenated derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted derivatives such as 1-(3-azidopropyl)-2-ethoxy-5-fluorobenzene.
Oxidation: Formation of 2-ethoxy-5-fluorobenzaldehyde or 2-ethoxy-5-fluorobenzoic acid.
Reduction: Formation of 1-(3-propyl)-2-ethoxy-5-fluorobenzene.
Scientific Research Applications
1-(3-Chloropropyl)-2-ethoxy-5-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-2-ethoxy-5-fluorobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the ethoxy and chloropropyl groups can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate
- 1-(3-Chlorophenyl)piperazine hydrochloride
- Tris(chloropropyl) phosphate (TCPP)
Uniqueness
1-(3-Chloropropyl)-2-ethoxy-5-fluorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of the ethoxy group, fluorine atom, and chloropropyl group makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C11H14ClFO |
---|---|
Molecular Weight |
216.68 g/mol |
IUPAC Name |
2-(3-chloropropyl)-1-ethoxy-4-fluorobenzene |
InChI |
InChI=1S/C11H14ClFO/c1-2-14-11-6-5-10(13)8-9(11)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
DBPXFNUNJBRPNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)F)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.